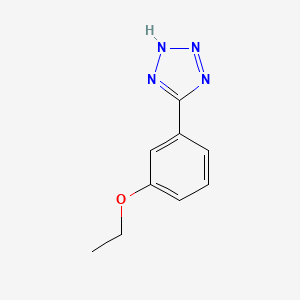

5-(3-ethoxyphenyl)-2H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry . The 5-substituted tetrazoles, such as 5-(3-ethoxyphenyl)-2H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, making them valuable in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(3-ethoxyphenyl)-2H-tetrazole, can be achieved through various methods. These methods range from early procedures that utilize acidic media or proton catalysis to more recent approaches involving Lewis acids, organometallic, or organosilicon azides . A novel synthesis method for a related compound, 5-ethoxy-1-phenyl-1H-tetrazole, has been described, which may provide insights into the synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole . Additionally, advancements in the field have led to the development of more efficient and eco-friendly synthesis methods, including microwave-assisted synthesis and the use of heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of 5-substituted tetrazoles has been studied using various techniques, including X-ray crystallography and solid-state NMR . For instance, the structure of 5-ethoxy-1-phenyl-1H-tetrazole has been characterized by matrix isolation FT-IR and theoretical DFT calculations, revealing details about the conformational states and dihedral angles between the phenyl and tetrazole rings . These studies provide a foundation for understanding the molecular structure of 5-(3-ethoxyphenyl)-2H-tetrazole.

Chemical Reactions Analysis

The chemical reactivity of 5-substituted tetrazoles has been explored in various studies. For example, the photochemistry of 5-ethoxy-1-phenyl-1H-tetrazole under UV irradiation has been investigated, leading to the production of ethylcyanate and phenylazide, among other photoproducts . Similarly, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones has been studied, resulting in the formation of carbodiimides . These findings can shed light on the potential chemical reactions involving 5-(3-ethoxyphenyl)-2H-tetrazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles are crucial for their application in various domains. The vibrational spectra, photochemistry, and molecular structure of these compounds have been extensively characterized . Additionally, the crystal structures of tetrazole derivatives have been determined, providing insights into their planarity and intermolecular interactions . The thermal stability of these compounds has also been assessed, indicating good stability up to certain temperatures . These properties are essential for evaluating the potential use of 5-(3-ethoxyphenyl)-2H-tetrazole in practical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

5-substituted tetrazoles, including 5-(3-ethoxyphenyl)-2H-tetrazole, are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They play a significant role in medicinal chemistry due to their properties as non-classical bioisosteres of carboxylic acids, offering similar acidities but higher lipophilicities and metabolic resistance. Advanced synthetic approaches have been developed for these tetrazoles, including microwave-assisted methods, highlighting their versatility in organic and medicinal chemistry applications (Roh, Vávrová, & Hrabálek, 2012).

Corrosion Inhibition

Tetrazole derivatives, such as 5-(3-ethoxyphenyl)-2H-tetrazole, have been studied for their inhibitory action on copper corrosion in chloride solutions. These compounds demonstrate significant efficiency in protecting copper from corrosion, showcasing their potential in industrial applications where corrosion resistance is crucial (Zucchi, Trabanelli, & Fonsati, 1996).

Drug Development and Pharmacodynamics

While specific research on 5-(3-ethoxyphenyl)-2H-tetrazole in drug development is limited, general studies on 5-substituted 1H-tetrazoles show their importance in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids in clinical drugs, contributing to significant advancements in drug synthesis and pharmacodynamics (Mittal & Awasthi, 2019).

Eigenschaften

IUPAC Name |

5-(3-ethoxyphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSUMJLHRQJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617234 |

Source

|

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-ethoxyphenyl)-2H-tetrazole | |

CAS RN |

568590-21-6 |

Source

|

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)